An In-depth Technical Guide to 3-Isopropoxy-1-propanol (CAS 110-48-5)
An In-depth Technical Guide to 3-Isopropoxy-1-propanol (CAS 110-48-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Isopropoxy-1-propanol (CAS No. 110-48-5), a bifunctional organic compound of interest in various chemical and pharmaceutical applications. The document details its physicochemical properties, spectroscopic characterization, key reactions, and analytical methodologies.
Core Properties and Identification
3-Isopropoxy-1-propanol is a versatile molecule featuring both a primary alcohol and an ether functional group.[1] This dual functionality makes it a valuable intermediate and building block in organic synthesis.[1] Its structure allows for a range of chemical transformations, making it a useful precursor for more complex molecules.[1]
Table 1: General Properties of 3-Isopropoxy-1-propanol
| Property | Value | Source |
| CAS Number | 110-48-5 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₄O₂ | [1][2] |
| Molecular Weight | 118.17 g/mol | [1][2] |
| IUPAC Name | 3-propan-2-yloxypropan-1-ol | [2] |
| Synonyms | Propylene glycol isopropyl ether, 1-Propanol, 3-isopropoxy- | [2] |
| InChI Key | GBSGXZBOFKJGMG-UHFFFAOYSA-N | [1][3] |
Physicochemical Data
The physical properties of 3-Isopropoxy-1-propanol make it suitable as a solvent in applications such as coatings, adhesives, and cleaning products.[1]
Table 2: Quantitative Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 162-168 °C (estimated) | [1] |
| Melting Point | -31.51 °C (estimated) | [6] |
| Density | 0.91 g/cm³ (estimated) | [1] |
| Flash Point | ~54 °C (estimated) | [1][6] |
| Water Solubility | 85,822.2 mg/L (estimated) | [6] |
| Topological Polar Surface Area | 29.5 Ų | [2] |
Spectroscopic and Analytical Characterization
Detailed structural analysis of 3-Isopropoxy-1-propanol is typically achieved through a combination of spectroscopic and chromatographic methods.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the molecular structure.[1]
-
¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the different proton environments: the isopropyl group's CH and CH₃ protons, the three methylene (-CH₂-) groups of the propanol chain, and the hydroxyl (-OH) proton.[1]
-
¹³C NMR: The carbon NMR spectrum will display unique peaks for each of the six carbon atoms in the molecule, confirming the carbon skeleton.
-
2D NMR (COSY): Correlation Spectroscopy (COSY) experiments can be used to confirm the connectivity of protons, showing correlations between protons on adjacent carbons.[1]
3.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.[1]
-
A strong, broad absorption band in the 3600-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the primary alcohol group.[1]
-
The presence of the ether linkage (C-O-C) will be confirmed by characteristic stretching vibrations in the fingerprint region.
3.3. Chromatographic Analysis Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of 3-Isopropoxy-1-propanol.[1][7] For analysis in aqueous samples, a pre-concentration step like solid-phase extraction (SPE) may be required to achieve desired detection limits.[1]
Experimental Protocols and Workflows
4.1. Synthesis of 3-Isopropoxy-1-propanol
A general method for preparing alkoxy propanols involves the alkylation of a diol. The synthesis of the related 3-methoxy-1-propanol is achieved by reacting 1,3-propanediol with methyl chloride in the presence of a base like potassium hydroxide.[8][9] A similar strategy can be applied for 3-Isopropoxy-1-propanol using an appropriate isopropylating agent.
Experimental Protocol: General Synthesis via Williamson Ether Synthesis
-
Deprotonation: In a multi-necked flask under an inert atmosphere (e.g., nitrogen), 1,3-propanediol is reacted with a strong base (e.g., sodium hydride or potassium hydroxide) in a suitable anhydrous solvent (e.g., THF) to form the monopotassium alkoxide of 1,3-propanediol.[8][9] Water is removed, often by azeotropic distillation.[8]
-
Alkylation: An isopropylating agent, such as 2-bromopropane or isopropyl chloride, is added dropwise to the solution of the alkoxide.
-
Reaction: The mixture is heated (e.g., to 100-120°C) to drive the nucleophilic substitution reaction to completion.[9] The reaction progress can be monitored by techniques like GC.
-
Workup: After cooling, the precipitated salt (e.g., potassium chloride) is removed by filtration.[8]
-
Purification: The crude product is purified by distillation under reduced pressure to yield pure 3-Isopropoxy-1-propanol.
4.2. Key Reaction: Conversion to 3-Isopropoxy-1-chloropropane
A primary application of 3-Isopropoxy-1-propanol in organic synthesis is its use as a precursor.[1] The hydroxyl group can be converted to a better leaving group, such as a halide, making it a versatile electrophilic building block.[1]
Experimental Protocol: Chlorination with Thionyl Chloride
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), 3-Isopropoxy-1-propanol is dissolved in a suitable solvent (e.g., dichloromethane or neat).
-
Reagent Addition: The flask is cooled in an ice bath. Thionyl chloride (SOCl₂) is added dropwise via an addition funnel. A small amount of a tertiary amine base like pyridine may be added to neutralize the HCl byproduct.
-
Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed until the reaction is complete (monitored by TLC or GC).
-
Workup and Purification: The reaction mixture is carefully quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The resulting crude 3-isopropoxy-1-chloropropane is purified by vacuum distillation.
4.3. Analytical Protocol: GC-MS Analysis
Experimental Protocol: Quantification by GC-MS
-
Sample Preparation: Prepare a stock solution of 3-Isopropoxy-1-propanol in a suitable volatile solvent (e.g., methanol or dichloromethane). Create a series of calibration standards by serial dilution. If analyzing a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the analyte.
-
Instrument Setup:
-
GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector: Set to a temperature of ~250°C in split or splitless mode depending on concentration.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
MS Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Set to scan a mass range of m/z 35-200 or use Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic fragment ions.
-
-
Analysis: Inject the prepared standards and samples. Integrate the peak area for the analyte and quantify using the calibration curve.
Applications in Research and Development
The primary utility of 3-Isopropoxy-1-propanol in research, particularly in drug development, is as a chemical intermediate.[1] Its bifunctional nature allows for the introduction of the isopropoxypropyl moiety into larger, more complex molecules.[1]
-
Building Block: After converting the hydroxyl group to a good leaving group, the resulting electrophile can alkylate various nucleophiles (amines, thiolates, etc.) to build complex molecular architectures.[1]
-
Solubility Modification: The presence of the isopropoxy group can modify the polarity and solubility of a molecule, which is a desirable trait in the synthesis of drug candidates.[1]
-
Precursor for APIs: While not typically found in the final structure of active pharmaceutical ingredients (APIs), its structural motif is related to the core of some cardiovascular drugs, highlighting its potential as a starting material for pharmaceutically relevant scaffolds.[1]
Safety and Handling
3-Isopropoxy-1-propanol is a flammable liquid and an irritant.[2] Proper safety precautions must be observed during handling.
Table 3: GHS Hazard Information
| Hazard Code | Description |
| H226 | Flammable liquid and vapor |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Source: PubChem[2] |
Handling Recommendations:
-
Use in a well-ventilated area or fume hood.[10]
-
Ground and bond containers and receiving equipment to prevent static discharge.[10][11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
References
- 1. 3-Isopropoxy-1-propanol (110-48-5)|RUO [benchchem.com]
- 2. 3-Isopropoxy-1-propanol | C6H14O2 | CID 99378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Isopropoxy-1-propanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. aksci.com [aksci.com]
- 6. 3-Isopropoxy-1-propanol (110-48-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. filab.fr [filab.fr]
- 8. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 9. US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
